3-(2-Bromo-4-methylphenoxy)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Bromo-4-methylphenoxy)piperidine: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenoxy moiety, which is further connected to a piperidine ring. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and their biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromo-4-methylphenoxy)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-4-methylphenol and piperidine.
Reaction Conditions: The phenol group is first converted to a phenoxy group through a nucleophilic substitution reaction with piperidine. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the process, making it more cost-effective and scalable .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(2-Bromo-4-methylphenoxy)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated products.
Cyclization Reactions: The piperidine ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Azides, thiocyanates, and other substituted derivatives.
Oxidation Products: N-oxides and other oxidized forms.
Reduction Products: Dehalogenated piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(2-Bromo-4-methylphenoxy)piperidine is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new synthetic methodologies .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound to understand the behavior of piperidine derivatives in biological systems .
Medicine: Piperidine derivatives, including this compound, are explored for their pharmacological properties. They are investigated for potential therapeutic applications, including as analgesics, antipsychotics, and anti-inflammatory agents .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable building block in various industrial processes .
Wirkmechanismus
The mechanism of action of 3-(2-Bromo-4-methylphenoxy)piperidine involves its interaction with specific molecular targets. The bromine atom and the piperidine ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
3-(4-Bromo-2-methylphenoxy)piperidine: Similar structure with the bromine and methyl groups in different positions.
2-(2-Bromo-4-methylphenoxy)pyridine: Contains a pyridine ring instead of a piperidine ring.
4-(2-Bromo-4-methylphenoxy)piperidine: Another positional isomer with different substitution patterns.
Uniqueness: 3-(2-Bromo-4-methylphenoxy)piperidine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the bromine atom and the piperidine ring provides distinct properties that differentiate it from other similar compounds .
Eigenschaften
Molekularformel |
C12H16BrNO |
---|---|
Molekulargewicht |
270.17 g/mol |
IUPAC-Name |
3-(2-bromo-4-methylphenoxy)piperidine |
InChI |
InChI=1S/C12H16BrNO/c1-9-4-5-12(11(13)7-9)15-10-3-2-6-14-8-10/h4-5,7,10,14H,2-3,6,8H2,1H3 |
InChI-Schlüssel |
OFIVHASZNHUFJE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC2CCCNC2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.